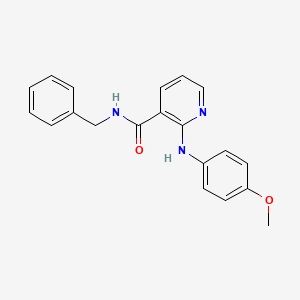![molecular formula C17H25F3N2O3S B6083536 1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6083536.png)
1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that includes a trifluoroethylamino group, a methoxy group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 2,2,2-trifluoroethylamine under basic conditions to form the phenoxy intermediate.
Thiomorpholine ring formation: The phenoxy intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to form the thiomorpholine ring.
Final coupling: The final step involves coupling the thiomorpholine intermediate with 3-chloropropan-2-ol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Research: Study of its effects on biological systems, including its potential as a therapeutic agent or its interactions with biomolecules.
Industrial Applications: Use in the development of new industrial chemicals or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group may play a key role in binding to these targets, while the thiomorpholine ring may enhance the compound’s stability and bioavailability. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-Methoxy-4-(methylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- **1-[2-Methoxy-4-(ethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- **1-[2-Methoxy-4-(propylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Uniqueness
1-[2-Methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to the presence of the trifluoroethylamino group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs with different alkylamino groups.
Properties
IUPAC Name |
1-[2-methoxy-4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O3S/c1-24-16-8-13(9-21-12-17(18,19)20)2-3-15(16)25-11-14(23)10-22-4-6-26-7-5-22/h2-3,8,14,21,23H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQOGKKCIVRSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(F)(F)F)OCC(CN2CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE](/img/structure/B6083499.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)


![2-(2-Fluorobenzamido)-N,N-dipropyl-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide](/img/structure/B6083532.png)

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
![1-[2-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B6083554.png)

